Thermal Decomposition Temperature (T₅%) of 3-Position-Derived Anthracene-Dibenzofuran Material vs. 2-Position Analogs
The final semiconductor 2,6-bis(dibenzo[b,d]furan-3-yl)anthracene (BDBFAnt), which is synthesized directly from a 3-(10-bromo-9-anthracenyl)dibenzofuran-type intermediate via Suzuki coupling, exhibits a 5% weight-loss decomposition temperature (T₅%) of approximately 460 °C under both nitrogen and air atmospheres [1]. This exceeds the T₅% values reported for analogous anthracene-dibenzofuran host materials bearing the dibenzofuran unit at the 2-position, which typically range from 350 °C to 400 °C [2]. The 60–110 °C improvement in thermal budget is directly relevant to vacuum-deposition processing and device operational lifetime under Joule heating.
| Evidence Dimension | Thermal decomposition temperature (T₅%, 5% weight loss) |
|---|---|
| Target Compound Data | ~460 °C (BDBFAnt derived from 3-position building block) [1] |
| Comparator Or Baseline | 2-position analogues: 350–400 °C (e.g., DBFPA-based hosts) [2] |
| Quantified Difference | ΔT₅% ≈ +60 °C to +110 °C |
| Conditions | Thermogravimetric analysis (TGA) under N₂ and air; heating rate not specified for all comparators [1][2] |
Why This Matters
Superior thermal stability directly enables higher processing temperatures during vacuum sublimation purification and reduces morphological degradation during extended device operation.
- [1] Zhang, D. et al. A thermally stable anthracene derivative for application in organic thin film transistors. Org. Electron. 2017, 43, 105–111. DOI: 10.1016/j.orgel.2017.01.005 View Source
- [2] Anthracene-dibenzofuran based electron transport type hosts for long lifetime multiple resonance pure blue OLEDs. Org. Electron. 2022, 105, 106501. DOI: 10.1016/j.orgel.2022.106501 View Source
